molecular formula C19H30O2 B14528904 Methyl octadeca-9,12-diynoate CAS No. 62439-44-5

Methyl octadeca-9,12-diynoate

Cat. No.: B14528904
CAS No.: 62439-44-5
M. Wt: 290.4 g/mol
InChI Key: VATNVLNGBAFLPT-UHFFFAOYSA-N
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Description

Methyl octadeca-9,12-dienoate, also known as methyl linoleate, is a fatty acid methyl ester (FAME) derived from linoleic acid (C18:2 ω-6). Its molecular formula is C₁₉H₃₄O₂, with an average molecular weight of 294.47 g/mol and CAS numbers 112-63-0 and 2462-85-3 . Structurally, it contains two cis-conjugated double bonds at positions 9 and 12 (denoted as 9Z,12Z), contributing to its unsaturated nature .

Properties

CAS No.

62439-44-5

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-9,12-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-6,9,12-18H2,1-2H3

InChI Key

VATNVLNGBAFLPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-9,12-diynoate can be synthesized through various synthetic routes. One common method involves the reaction of octadeca-9,12-diynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process results in the formation of the methyl ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification reaction. The final product is then purified through distillation or recrystallization techniques to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-9,12-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using reagents such as selenium dioxide and tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process converts the triple bonds into single bonds, resulting in the formation of saturated esters.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, keto derivatives, and hydrazides. These products are often characterized using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Methyl octadeca-9,12-diynoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

    Biology: In biological research, it is used to study the effects of fatty acid derivatives on cellular processes. Its ability to undergo oxidation and reduction reactions makes it a valuable tool for investigating metabolic pathways.

    Medicine: this compound and its derivatives have shown potential as antimicrobial agents.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl octadeca-9,12-diynoate involves its interaction with molecular targets and pathways within cells. The compound can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular membranes, resulting in antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect lipid metabolism and oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The biological activity and physical properties of methyl esters are influenced by the number, position, and geometry of unsaturated bonds and functional groups. Below is a comparison with key analogs:

Table 1: Structural Comparison of Methyl Octadeca-9,12-dienoate and Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Unsaturation Features CAS Number
Methyl octadeca-9,12-dienoate C₁₉H₃₄O₂ 294.47 Two cis double bonds (9Z,12Z) 112-63-0
Methyl octadeca-9,12,15-trienoate C₁₉H₃₂O₂ 292.45 Three cis double bonds (9Z,12Z,15Z) N/A
Methyl 9-octadecenoate (Methyl oleate) C₁₉H₃₆O₂ 296.49 One cis double bond (9Z) 112-62-9
Methyl elaidate (trans-9 isomer) C₁₉H₃₆O₂ 296.49 One trans double bond (9E) 1937-62-8
Methyl 12-hydroxy-9-octadecenoate C₁₉H₃₆O₃ 312.49 Hydroxy group at C12, double bond (9Z) 141-24-2
Key Observations:
  • Degree of Unsaturation: Methyl octadeca-9,12-dienoate has higher unsaturation (two double bonds) than methyl oleate (one double bond), reducing its melting point and increasing oxidative instability .
Table 2: Bioactivity Comparison
Compound Name Key Bioactivities Natural Sources
Methyl octadeca-9,12-dienoate Anticancer (lead candidate), antioxidant, antimicrobial C. pareira, E. cuneata
Methyl octadeca-9,12,15-trienoate Limited data; potential anti-inflammatory properties inferred from plant studies Rosa beggeriana
Methyl 12-oxo-octadec-9-enoate Pharmaceutical potential (e.g., wound healing) Croton bonplandianum seeds
Methyl elaidate Studied for lipid metabolism modulation Synthetic/industrial sources
Mechanistic Insights:
  • Anticancer Activity: Methyl octadeca-9,12-dienoate’s conjugated double bonds may interact with cellular targets like cyclooxygenase (COX) or lipid peroxidation pathways, inducing apoptosis .
  • Antioxidant Capacity : Its unsaturated structure enables free radical scavenging, as observed in E. cuneata extracts .

Industrial and Regulatory Considerations

  • Synthetic Analogs: Ethyl esters (e.g., ethyl 9,12-dienoate) exhibit similar bioactivities but differ in volatility and solubility due to the ethyl group .

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